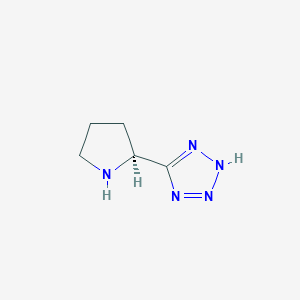

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460774 | |

| Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33878-70-5 | |

| Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole is a chiral heterocyclic compound that has garnered significant interest in the field of organic chemistry and drug discovery. Its structure, featuring a pyrrolidine ring attached to a tetrazole moiety, makes it a valuable proline surrogate and an effective organocatalyst in various asymmetric syntheses.[1][2] The tetrazole ring acts as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates.[3] This technical guide provides a comprehensive overview of the known physical properties of this compound, along with generalized experimental protocols for their determination and a visualization of its role in a key chemical transformation.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis and drug design. These properties influence its solubility, reactivity, and interaction with biological systems.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉N₅ | [4][5][6] |

| Molecular Weight | 139.16 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | ≥98.0% | [6] |

Tabulated Physical Properties

A summary of the key quantitative physical properties is presented below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Melting Point | 253-258 | °C | [7] |

| Optical Rotation | [α]²⁰/D -9.0° (c = 1 in methanol) | degrees | [7] |

| Density (Predicted) | 1.301 ± 0.06 | g/cm³ | |

| pKa (Predicted) | 3.77 ± 0.10 | ||

| XLogP3-AA | -0.6 | [4] | |

| Topological Polar Surface Area | 66.5 | Ų | [4] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopy Type | Key Features | Source(s) |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.0984 for the R-enantiomer).[3] | [3] |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Detects N–H stretching (3100–3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹).[3] | [3] |

| ¹H NMR (DMSO-d₆, 400 MHz) - Reference Data for a similar compound: 5-(2-Pyridyl)-1H-tetrazole | δ 7.41 (1H, m), 7.78 (1H, m), 8.02 (1H, d, J = 8.0 Hz), 8.50 (1H, d, J = 3.2 Hz). | |

| ¹³C NMR (DMSO-d₆, 100 MHz) - Reference Data for a similar compound: 5-(2-Pyridyl)-1H-tetrazole | δ 123.0, 126.5, 138.6, 144.1, 150.5, 155.2. |

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the cited sources. The provided data for a similar compound can give an indication of expected chemical shifts.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not widely published. Therefore, generalized protocols for organic compounds are provided below.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Optical Rotation Measurement

The optical rotation is measured using a polarimeter to determine the extent to which a chiral compound rotates plane-polarized light.

Protocol:

-

A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol) to a known concentration (c).

-

The polarimeter cell of a known path length (l) is filled with the solution.

-

The optical rotation (α) of the solution is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c).

Application in Asymmetric Catalysis: The Aldol Reaction

This compound is an effective organocatalyst for asymmetric reactions, such as the aldol reaction.[7] Its catalytic cycle is analogous to that of proline, proceeding through an enamine intermediate.

Generalized Reaction Mechanism

The diagram below illustrates the generally accepted mechanism for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a proline-derived organocatalyst like this compound. The catalyst forms a nucleophilic enamine with the ketone, which then attacks the aldehyde in a stereocontrolled manner.

Caption: Catalytic cycle of an asymmetric aldol reaction.

Conclusion

This technical guide has summarized the key physical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The provided data and protocols offer a valuable resource for researchers working with this versatile molecule. Its unique structural features and catalytic activity underscore its potential in the development of novel chemical entities and pharmaceuticals.

References

- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-5-(Pyrrolidin-2-YL)-1H-tetrazole | High Purity [benchchem.com]

- 3. (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | C5H9N5 | CID 11275040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. (S)-5-(吡咯烷-2-基)-1H-四唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. growingscience.com [growingscience.com]

An In-depth Technical Guide to (S)-5-(pyrrolidin-2-yl)-1H-tetrazole: Chemical Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, a proline-derived organocatalyst and versatile building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, stereochemistry, synthesis, and applications, with a focus on its role in asymmetric catalysis and its potential therapeutic activities.

Chemical Structure and Stereochemistry

This compound is a chiral heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 1H-tetrazole ring. The stereochemistry is defined by the (S)-configuration at the chiral center of the pyrrolidine ring, which is crucial for its efficacy in enantioselective catalysis. The tetrazole ring acts as a bioisostere for the carboxylic acid group found in proline, offering similar acidity but with increased lipophilicity and metabolic stability.[1]

The IUPAC name for this compound is 5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole. It exists as tautomers, with the 1H- and 2H-isomers being the most common.[1][2]

References

An In-Depth Technical Guide to (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

CAS Number: 33878-70-5

This technical guide provides a comprehensive overview of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, a chiral organocatalyst and versatile building block in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, focusing on its synthesis, properties, and applications, with an emphasis on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound, also known as a proline tetrazole catalyst, is a white to off-white crystalline solid.[1] It is recognized for its superior performance as a proline surrogate in various asymmetric catalytic reactions, largely due to its enhanced solubility in organic solvents compared to proline.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉N₅ | [3][4] |

| Molecular Weight | 139.16 g/mol | [3][4] |

| Melting Point | 253-258 °C | |

| Appearance | White to off-white crystalline powder | [3] |

| Optical Rotation | [α]20/D = -9.0° (c = 1 in methanol) | |

| Purity | ≥ 98% (Chiral purity) | [1] |

Synthesis

A detailed and reliable protocol for the multi-step synthesis of this compound starting from Cbz-L-proline has been published in Organic Syntheses. The overall workflow involves the conversion of the carboxylic acid group of the protected proline into a tetrazole ring, followed by deprotection.

Experimental Protocol: Synthesis of this compound

This procedure is a summary of the key steps. For detailed experimental conditions, reagent quantities, and safety precautions, consulting the original publication is highly recommended.

Step 1: Amide Formation Cbz-L-proline is reacted with di-tert-butyl dicarbonate and ammonium bicarbonate in acetonitrile, with pyridine as a catalyst, to yield (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl ester.

Step 2: Dehydration to Nitrile The amide from the previous step is dehydrated using cyanuric chloride in N,N-dimethylformamide (DMF) to produce (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester.

Step 3: Tetrazole Formation The nitrile is then converted to the corresponding tetrazole, (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester, through a cycloaddition reaction with sodium azide and triethylammonium chloride in toluene.

Step 4: Deprotection Finally, the Cbz protecting group is removed by catalytic hydrogenation using palladium on carbon (10 wt%) in ethanol under a hydrogen atmosphere to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Applications in Asymmetric Organocatalysis

The primary and most well-documented application of this compound is in asymmetric organocatalysis. It serves as a highly effective catalyst for a variety of carbon-carbon bond-forming reactions, often providing products with high yields and excellent enantioselectivities.[5] The catalytic cycle is believed to proceed through an enamine intermediate, analogous to proline catalysis.

Asymmetric Aldol Reaction

This compound catalyzes the direct asymmetric aldol reaction between ketones and aldehydes.

General Experimental Protocol: To a solution of the aldehyde in an appropriate solvent (e.g., DMSO, or in some cases, neat), the ketone (typically in excess) and this compound (typically 5-20 mol%) are added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until completion, as monitored by TLC or GC/MS. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| p-Nitrobenzaldehyde | Cyclohexanone | 10 | DMSO | 2 | 99 | 99 |

| p-Nitrobenzaldehyde | Acetone | 20 | Neat | 24 | 64 | 76 |

| Isovaleraldehyde | Acetone | 20 | Neat | 48 | 55 | 93 |

Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions.

Asymmetric Mannich Reaction

This catalyst is also proficient in promoting the asymmetric Mannich reaction, a key method for the synthesis of chiral β-amino carbonyl compounds.[6]

General Experimental Protocol: A mixture of the aldehyde, amine (or its precursor), and ketone is stirred in the presence of this compound (typically 1-10 mol%) in a suitable solvent (e.g., DMSO, DMF, or toluene). The reaction is monitored for completion, followed by an appropriate work-up and purification of the product. Chiral HPLC is used to determine the enantiomeric excess.

| Aldehyde | Amine (as imine precursor) | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| p-Nitrobenzaldehyde | p-Anisidine | Acetone | 1 | Toluene | 95 | - | 94 |

| Formaldehyde | p-Anisidine | Cyclohexanone | 10 | DMSO | 89 | - | 99 |

Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can be rendered asymmetric using this compound as a catalyst.

General Experimental Protocol: The α,β-unsaturated compound and the nucleophile (e.g., a ketone or aldehyde) are dissolved in a solvent (such as chloroform or neat), and the catalyst (typically 10-20 mol%) is added. The reaction is stirred at a controlled temperature until the starting materials are consumed. The product is then isolated and purified, and its enantiomeric purity is determined.

| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Nitrostyrene | Cyclohexanone | 20 | Chloroform | 98 | 99 |

| Nitrostyrene | Propanal | 20 | Neat | 78 | 99 |

Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific reaction conditions.

Caption: Proposed catalytic cycle for the Michael addition.

Potential in Medicinal Chemistry

While primarily utilized as a catalyst, this compound and its derivatives are of interest in medicinal chemistry.[2][7] The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, offering potential advantages in terms of metabolic stability and pharmacokinetic properties.[8] There are general references to the potential of this scaffold in developing antihypertensive and neuroprotective agents, however, specific quantitative data on the biological activity of the parent compound (CAS 33878-70-5) is not widely available in the public domain.[2][7]

Research on structurally related compounds has shown that pyrrolidine-tetrazole derivatives can exhibit a range of biological activities, including:

-

Antifungal Activity: Certain N-alkylated 2-arylpyrrolidine derivatives bearing a tetrazole moiety have demonstrated activity against Candida albicans.[3]

-

Cholinesterase Inhibition: The (R)-enantiomer of 5-(pyrrolidin-2-yl)-1H-tetrazole has been reported to show inhibitory activity against cholinesterase, suggesting a potential, though unconfirmed, relevance for the (S)-enantiomer in the context of neurodegenerative diseases.

It is important to note that these findings are on derivatives and not the core compound itself. Further research is required to substantiate the therapeutic potential of this compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-established and highly efficient organocatalyst for a range of asymmetric transformations. Its straightforward synthesis and superior performance compared to proline in many cases make it a valuable tool for synthetic organic chemists. While its potential in drug discovery is noted, particularly as a proline analogue, this area remains less explored, with a need for quantitative biological data to validate its therapeutic promise. This guide provides a solid foundation for researchers looking to utilize this compound in either catalysis or as a starting point for medicinal chemistry programs.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 9. (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | C5H9N5 | CID 11275040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and catalytic applications of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, a vital organocatalyst in modern asymmetric synthesis.

Core Compound Data

This compound is a heterocyclic organic compound recognized for its efficacy as an organocatalyst, often serving as a more soluble and efficient alternative to proline in various asymmetric transformations.[1][2] Its structure, featuring a chiral pyrrolidine ring linked to a tetrazole moiety, allows it to effectively facilitate carbon-carbon bond-forming reactions with high stereoselectivity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₅H₉N₅ | [4] |

| Molecular Weight | 139.16 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 253-258 °C | |

| IUPAC Name | 5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole | [4] |

| InChI Key | XUHYQIQIENDJER-BYPYZUCNSA-N | [4] |

| CAS Number | 33878-70-5 |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from Cbz-L-proline. The following protocol is a summary of a well-established procedure.[5]

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Details: [5]

-

Amidation of Cbz-L-proline: Cbz-L-proline is reacted with di-tert-butyl dicarbonate, ammonium bicarbonate, and pyridine in acetonitrile. The reaction mixture is stirred for approximately 5 hours at room temperature. After workup and recrystallization from ethyl acetate, the corresponding primary amide is obtained.

-

Dehydration to Nitrile: The amide is then dehydrated to the corresponding nitrile using a reagent such as the Burgess reagent in a solvent like dichloromethane (DCM).

-

[3+2] Cycloaddition: The nitrile undergoes a cycloaddition reaction to form the tetrazole ring. This is achieved by heating the nitrile with sodium azide and triethylamine hydrochloride in toluene at 95 °C for 24 hours. This step forms the Cbz-protected tetrazole derivative.

-

Cbz-Deprotection: The final step is the removal of the Cbz (carboxybenzyl) protecting group. This is accomplished via hydrogenolysis. The Cbz-protected compound is dissolved in ethanol, and palladium on carbon (10 wt%) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere for 20-24 hours to yield the final product, this compound.

Application in Asymmetric Catalysis

This compound is a highly effective organocatalyst for various asymmetric reactions, including aldol, Mannich, and Michael addition reactions.[2][3][6] It often provides superior results in terms of yield, enantioselectivity, and reaction time compared to proline, largely due to its enhanced solubility in organic solvents.[1]

Diagram 2: Asymmetric Aldol Reaction Workflow

Caption: General workflow for an asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction [7][8]

A representative protocol for the asymmetric aldol reaction between an aldehyde and a ketone using this catalyst is as follows:

-

Reaction Setup: In a reaction vessel, the aldehyde (e.g., p-nitrobenzaldehyde) and the this compound catalyst (typically 5-20 mol%) are dissolved in a suitable solvent system, such as an ethanol/water mixture.[7][8]

-

Addition of Ketone: The ketone (e.g., cyclohexanone), which serves as the nucleophile, is added to the mixture.

-

Reaction: The reaction is stirred at a specific temperature (e.g., room temperature or cooled) and monitored for completion using techniques like Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by flash column chromatography, to isolate the desired chiral β-hydroxy ketone.

-

Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined using methods such as NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

This catalyst has demonstrated high efficiency and recyclability, particularly when immobilized on a solid support for use in continuous-flow reactors, highlighting its potential for greener and more scalable chemical processes.[7][8]

References

- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sfera.unife.it [sfera.unife.it]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Profile of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organocatalyst, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. This compound has garnered significant interest in asymmetric synthesis due to its enhanced solubility and catalytic activity compared to proline.[1] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, characterization, and application in drug development and other chemical research.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉N₅ | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| Melting Point | 253-258 °C | [3] |

| Optical Activity | [α]₂₀/D -9.0° (c = 1 in methanol) | [4] |

| CAS Number | 33878-70-5 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The expected chemical shifts for this compound are presented below.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~15-16 | br s | 1H | N-H (Tetrazole) |

| ~4.5-4.7 | t | 1H | CH (Pyrrolidine, α to tetrazole) |

| ~3.3-3.5 | m | 2H | CH ₂ (Pyrrolidine, α to NH) |

| ~2.0-2.3 | m | 4H | CH ₂-CH ₂ (Pyrrolidine) |

| ~8.0-9.0 | br s | 1H | NH (Pyrrolidine) |

Note: The N-H proton of the tetrazole ring is known to have a broad signal at a high chemical shift, often around 15.50 ppm in DMSO-d₆.[5]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C (Tetrazole) |

| ~55-60 | C H (Pyrrolidine, α to tetrazole) |

| ~45-50 | C H₂ (Pyrrolidine, α to NH) |

| ~25-35 | C H₂-C H₂ (Pyrrolidine) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Broad | N-H stretching (Pyrrolidine and Tetrazole) |

| 2800-3000 | Medium | C-H stretching (Aliphatic) |

| ~1640 | Medium | C=N stretching (Tetrazole ring) |

| 1400-1500 | Medium-Strong | N-H bending, C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 5-substituted-1H-tetrazoles, characteristic fragmentation patterns have been observed.[6]

| m/z | Interpretation |

| 140.09 | [M+H]⁺ (Protonated molecule) |

| 112.08 | [M+H - N₂]⁺ |

| 97.08 | [M+H - HN₃]⁺ |

Note: The fragmentation of the tetrazole ring often involves the loss of nitrogen gas (N₂) or hydrazoic acid (HN₃).[6]

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic characterization of this compound can be adapted from established methods for similar compounds.

Synthesis

A common route for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source. For this compound, the starting material would be the corresponding protected (S)-pyrrolidine-2-carbonitrile.

General Procedure:

-

To a solution of (S)-N-protected-pyrrolidine-2-carbonitrile in a suitable solvent (e.g., DMF, toluene), add an azide source (e.g., sodium azide, trimethylsilyl azide) and a Lewis acid catalyst (e.g., zinc chloride, triethylammonium chloride).

-

Heat the reaction mixture under reflux for several hours to days, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and quench with an appropriate aqueous solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Remove the protecting group under appropriate conditions to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

IR Spectroscopy:

-

Prepare a sample of the solid compound as a KBr pellet or acquire the spectrum using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, CI).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion peak and fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for data interpretation.

References

Solubility Profile of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole in organic solvents. This compound, a proline surrogate, has garnered significant interest as an organocatalyst in various asymmetric syntheses.[1][2] Its utility is often attributed to its enhanced solubility in organic media compared to proline, which allows for a broader range of reaction conditions.[1] This document compiles available solubility data, outlines experimental protocols for solubility determination, and details a common synthetic route for its preparation.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature, qualitative descriptions and its use in certain solvents provide valuable insights. The tetrazole moiety generally increases lipophilicity compared to a carboxylic acid group, contributing to its improved solubility in organic solvents.[1][3] The following table summarizes the available qualitative and inferred solubility information.

| Organic Solvent | Solubility | Remarks |

| Methanol (MeOH) | Soluble | Used as a solvent for measuring optical activity, indicating sufficient solubility.[4] Also used in Ugi reactions involving tetrazole scaffolds.[5] |

| Ethanol (EtOH) | Soluble | Used as a solvent for the hydrogenolysis step in its synthesis, indicating solubility of its precursor and likely the final product.[6] |

| Dichloromethane (DCM) | Soluble | Employed as a solvent for reactions involving the compound's precursor.[6] Passerini reactions for tetrazole synthesis are also conducted in DCM.[5] |

| Toluene | Used in Synthesis | Toluene is used as a solvent in the cyclization step of the synthesis of the protected precursor.[6] |

| N,N-Dimethylformamide (DMF) | Used in Synthesis | DMF is utilized as a solvent for the synthesis of the nitrile precursor.[6] |

It is important to note that while the compound is used in the solvents listed above, this does not imply high solubility across all concentrations. The term "soluble" is used here to indicate that it dissolves sufficiently to be used in the described applications. For drug development and process chemistry, precise quantitative determination of solubility is crucial and requires experimental validation.

Experimental Protocol for Solubility Determination

A standard method for experimentally determining the solubility of a crystalline compound like this compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetonitrile, etc.) of high purity

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Synthesis of this compound

A common and practical synthesis of this compound starts from (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl ester. The synthesis involves three main steps: dehydration of the amide to a nitrile, cycloaddition to form the tetrazole ring, and deprotection.[6]

Step 1: Dehydration to (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl ester is dissolved in N,N-dimethylformamide (DMF) and cooled. Cyanuric chloride is then added to facilitate the dehydration of the primary amide to the corresponding nitrile.[6]

Step 2: [3+2] Cycloaddition to form the Tetrazole Ring The resulting (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester undergoes a [3+2] cycloaddition reaction with an azide source. A common method involves reacting the nitrile with sodium azide and triethylamine hydrochloride in toluene. This reaction forms the protected tetrazole, (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester.[6]

Step 3: Deprotection to Yield this compound The final step is the removal of the benzyl ester protecting group. This is typically achieved through hydrogenolysis. The protected tetrazole is dissolved in ethanol, and palladium on carbon (Pd/C) is added as a catalyst. The mixture is then stirred under a hydrogen atmosphere to cleave the protecting group, yielding the final product, this compound.[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow of this compound.

Conclusion

This compound is a valuable organocatalyst with improved solubility in organic solvents compared to proline, which expands its applicability in asymmetric synthesis. While comprehensive quantitative solubility data is limited in the literature, its use in solvents like methanol, ethanol, and dichloromethane is well-documented in synthetic procedures. For applications requiring precise solubility values, the experimental protocol outlined in this guide can be employed. The provided synthesis workflow illustrates a reliable method for its preparation, enabling researchers to access this important catalytic molecule. Further studies to quantify its solubility in a broader range of organic solvents would be highly beneficial for the scientific and drug development communities.

References

- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 33878-70-5 [amp.chemicalbook.com]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole: An In-Depth Technical Guide to its Mechanism of Action in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole has emerged as a powerhouse organocatalyst in asymmetric synthesis, frequently outperforming its parent amino acid, proline. This technical guide delves into the core of its catalytic prowess, elucidating its mechanism of action through established enamine and iminium ion pathways. We present a comprehensive overview of its application in key C-C bond-forming reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles and workflows. This document serves as a critical resource for researchers aiming to leverage the enhanced reactivity, solubility, and stereoselectivity offered by this proline surrogate in the synthesis of complex chiral molecules.

Introduction

The field of organocatalysis has witnessed exponential growth, offering a sustainable and metal-free alternative for the synthesis of enantiomerically pure compounds. L-proline has been a cornerstone catalyst in this domain; however, its application is often hampered by issues such as low solubility in common organic solvents and a decline in catalytic activity. To overcome these limitations, this compound was developed as a proline surrogate.[1][2] The tetrazole moiety, being isosteric to the carboxylic acid group, imparts superior properties to the catalyst, including enhanced solubility and acidity, leading to improved yields, higher enantioselectivities, and faster reaction times in a variety of asymmetric transformations.[1][3] This guide provides a detailed exploration of the mechanistic intricacies of this catalyst and its practical application in key organocatalytic reactions.

Mechanism of Action

The catalytic activity of this compound mirrors that of proline, primarily operating through two key catalytic cycles: enamine catalysis for the functionalization of carbonyl donors (ketones and aldehydes) and iminium catalysis for the activation of α,β-unsaturated carbonyls. The tetrazole group plays a crucial role in these cycles, acting as a proton shuttle and enhancing the catalyst's solubility.[2]

Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate after the loss of a water molecule. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The acidic proton of the tetrazole ring is believed to participate in the transition state, activating the electrophile through hydrogen bonding and directing the stereochemical outcome of the reaction.[2] Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

Iminium Catalysis

For reactions involving α,β-unsaturated carbonyls, such as Michael additions, this compound activates the substrate by forming a transient iminium ion. This iminium ion is more electrophilic than the starting enone or enal, lowering its LUMO and facilitating the nucleophilic attack. The chiral environment provided by the catalyst directs the nucleophile to one of the enantiotopic faces of the substrate. After the addition, hydrolysis of the resulting enamine regenerates the catalyst and releases the functionalized product.

Two models have been proposed to explain the stereochemical outcome of these reactions. One model suggests that the tetrazole moiety acts as a hydrogen bond donor, coordinating with the electrophile in the transition state. An alternative steric model proposes that the bulky tetrazole group effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered side.[2] Further computational and experimental studies are needed to fully elucidate the precise nature of the transition state.

Quantitative Data Presentation

The efficacy of this compound as an organocatalyst is demonstrated in the following tables, which summarize its performance in key asymmetric reactions compared to L-proline.

Table 1: Asymmetric Aldol Reaction

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | p-Nitrobenzaldehyde | Cyclohexanone | 1 (5) | CH₂Cl₂ | 16 | 70 | >19:1 | >99 |

| 2 | p-Nitrobenzaldehyde | Acetone | 1 (20) | DMSO | 4 | 70-93 | - | 61-86 |

| 3 | Chloral | Cyclopentanone | 1 (20) | with H₂O | 60 | ~65 | >95:5 (syn major) | 94 |

Data sourced from references[2][4].

Table 2: Asymmetric Mannich Reaction

| Entry | Imine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | N-PMP-α-imino ethyl glyoxylate | Cyclohexanone | 1 (5) | CH₂Cl₂ | 2 | 65 | >19:1 | >99 |

| 2 | N-PMP-α-imino ethyl glyoxylate | Acetone | 1 (10) | DMSO | 24 | 85 | 3:1 | 96 |

Data sourced from reference[2].

Experimental Protocols

The following are representative experimental protocols for asymmetric reactions catalyzed by this compound.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) is added this compound (0.05-0.20 mmol). The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction

To a stirred solution of the imine (1.0 mmol) and the ketone (3.0 mmol) in the specified solvent (2.0 mL) is added this compound (0.05-0.10 mmol). The reaction is stirred at the specified temperature for the indicated time. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Conclusion

This compound has proven to be a highly effective and versatile organocatalyst for a range of asymmetric transformations. Its enhanced solubility and acidity, stemming from the tetrazole moiety, translate into superior catalytic performance compared to proline. The ability to operate efficiently in a wider range of organic solvents further broadens its applicability. The mechanistic framework, rooted in enamine and iminium catalysis, provides a solid foundation for the rational design of new synthetic methodologies. This guide offers valuable insights and practical information for researchers and professionals in the field of drug discovery and development, enabling the efficient and stereocontrolled synthesis of complex chiral molecules. Further investigations into the precise nature of the transition states and the development of novel applications for this catalyst will undoubtedly continue to enrich the field of organocatalysis.

References

- 1. (S)- and (R)-5-Pyrrolidin-2-yl-1H-tetrazoles: Enantiomeric Organocatalysts of Broad Utility in Organic Synthesis | CHIMIA [chimia.ch]

- 2. chimia.ch [chimia.ch]

- 3. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

Acidity and pKa: A Comparative Analysis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole and Proline

An In-depth Technical Guide

Introduction

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. A prominent example of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides a detailed comparative analysis of the acidic properties of the proteinogenic amino acid L-proline and its tetrazole analogue, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.

Proline, with its unique secondary amine integrated into a pyrrolidine ring, plays a critical role in protein structure and function.[1] Its carboxylic acid moiety is a key site for ionization and interaction. This compound is a structural surrogate where this carboxylic acid is replaced by a tetrazole ring, a modification that preserves the acidic nature while altering other crucial physicochemical properties.[2][3] Understanding the nuanced differences in acidity (pKa) between these two compounds is paramount for predicting their behavior in biological systems, from receptor binding to membrane permeability. This guide will dissect the structural basis for their respective acidities, provide quantitative comparisons, and detail the experimental methodologies required for their empirical determination.

Molecular Structure and Ionization States

The fundamental difference between proline and its tetrazole analogue lies in the nature of their primary acidic functional group. Proline contains a carboxylic acid, while this compound features a tetrazole ring. Both molecules also share a basic secondary amine within the pyrrolidine ring, making them zwitterionic at physiological pH.

A Deeper Dive into Acidity: Structural and Electronic Effects

The acidity of a functional group is determined by the stability of its conjugate base. In this comparison, we analyze the factors stabilizing the carboxylate anion of proline versus the tetrazolate anion of its bioisostere.

Carboxylic Acid Acidity (Proline)

The acidity of proline's carboxyl group (pKa₁ ≈ 1.99) is significantly stronger than that of a simple carboxylic acid like acetic acid (pKa = 4.76).[1][4] This enhanced acidity is primarily due to the powerful electron-withdrawing inductive effect of the adjacent α-ammonium group (-NH₂⁺-) present in the cationic and zwitterionic forms.[5][6] This positively charged group pulls electron density away from the carboxylic acid, polarizing the O-H bond and stabilizing the resulting carboxylate anion.[6] The stability of the carboxylate is further conferred by resonance, which delocalizes the negative charge over two oxygen atoms.

Tetrazole Acidity (this compound)

The tetrazole ring is a non-classical aromatic heterocycle whose N-H proton is surprisingly acidic, with pKa values for 5-substituted tetrazoles typically falling in the 4.5 to 5.1 range, making them excellent mimics of carboxylic acids.[7][8][9] The acidity stems from the exceptional stability of the resulting tetrazolate anion. Upon deprotonation, the negative charge is delocalized over all four nitrogen atoms of the aromatic ring through extensive resonance.[2][10] This distribution of charge over a larger system effectively stabilizes the conjugate base, making the parent N-H group acidic.

Similar to proline, the acidity of the tetrazole moiety in this compound is enhanced by the inductive effect of the neighboring α-ammonium group. This leads to a predicted pKa value for the tetrazole proton that is lower than a simple 5-alkyl-tetrazole.

Comparative Summary

The bioisosteric relationship is remarkably effective because the extensive resonance stabilization in the tetrazolate anion compensates for the high electronegativity of the two oxygen atoms in the carboxylate. While the fundamental mechanisms differ, the net result is a similar pKa value, allowing the tetrazole to act as a proton donor and engage in similar electrostatic interactions at physiological pH.[8]

Quantitative pKa Data

The acid dissociation constant (pKa) is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of the strength of an acid. A lower pKa value indicates a stronger acid.

| Compound | Functional Group | pKa Value | Reference(s) |

| L-Proline | α-carboxyl (-COOH) | 1.99 - 2.0 | [1][4][11][12][13] |

| α-ammonium (-NH₂⁺-) | 10.60 | [1][4][12][13] | |

| This compound | Tetrazole (-CN₄H) | ~3.77 (Predicted) - 4.9 | [7][14][15] |

| α-ammonium (-NH₂⁺-) | ~10.6 (Expected) | (By analogy to proline) |

Table 1: Comparison of experimental and predicted pKa values.

Experimental Determination of pKa Values

Accurate pKa determination is critical in drug development as this parameter profoundly influences ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16] Two robust, widely-used methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

This method directly measures pH changes as a function of added titrant and is considered a high-precision technique.[17][18]

Objective: To determine the pKa values of a compound by monitoring pH during titration with a strong base or acid.

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[17]

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.[17] If necessary, acidify the initial solution with a known amount of strong acid (e.g., HCl) to fully protonate all functional groups.

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[17]

-

Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M carbonate-free NaOH). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and total volume of titrant added.[17]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the midpoint of the buffer region (i.e., at the half-equivalence volume). More accurately, the equivalence point is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is the pH at the half-volume of this point.[19][20]

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization center, resulting in a pH-dependent UV-Vis spectrum.[21][22]

Objective: To determine the pKa by measuring changes in UV absorbance across a range of pH values.

Methodology:

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.[22][23]

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12 with ~0.5 pH unit increments) with a constant ionic strength.

-

Sample Preparation: Prepare a stock solution of the compound (e.g., 10 mM in DMSO or methanol). Add a small, consistent volume of the stock solution to each buffer to achieve a final concentration that gives an optimal absorbance reading (typically 0.3-1.0 AU). The final concentration of the organic cosolvent should be kept low and constant (e.g., <2% v/v).[22]

-

Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

Data Analysis: Plot the measured absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be accurately determined by fitting the data to the Henderson-Hasselbalch equation or a four-parameter logistic function.[16][21]

Conclusion and Implications in Drug Design

This in-depth analysis confirms that this compound is a highly effective bioisostere of proline's carboxylic acid. Its acidity, governed by extensive resonance stabilization of the tetrazolate anion, closely mimics that of the carboxylate group, particularly when modulated by the inductive effect of the adjacent α-ammonium center.

For the drug development professional, the choice between these two moieties extends beyond simple acidity:

-

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, which can be susceptible to pathways like glucuronidation. This can lead to an improved pharmacokinetic profile and a longer half-life.[8]

-

Lipophilicity and Permeability: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts.[8] However, this does not always translate to better membrane permeability, as the tetrazole ring can have a higher desolvation penalty due to its hydrogen bonding capacity.[8][9]

-

Target Engagement: The slightly larger size and different geometry of the tetrazole ring compared to a carboxylate can alter binding interactions within a target protein.[24]

Ultimately, the decision to employ a tetrazole as a carboxylic acid surrogate must be based on a holistic evaluation of how these nuanced differences in acidity, stability, and steric profile will impact the overall drug-like properties of the candidate molecule. The experimental protocols detailed herein provide a robust framework for gathering the empirical data needed to make such critical design decisions.

References

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. wyzant.com [wyzant.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. quora.com [quora.com]

- 11. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 12. sciencegeek.net [sciencegeek.net]

- 13. Proline [drugfuture.com]

- 14. Tetrazole - Wikipedia [en.wikipedia.org]

- 15. This compound | 33878-70-5 [amp.chemicalbook.com]

- 16. ijper.org [ijper.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. chemagine.co.uk [chemagine.co.uk]

- 22. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ishigirl.tripod.com [ishigirl.tripod.com]

- 24. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Strategic Replacement: A Technical Guide to Carboxylic Acid Bioisosteres in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and a frequent visitor in the pharmacophores of numerous marketed drugs. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a powerful tool for engaging with biological targets. However, the very properties that make it effective can also be liabilities, leading to poor pharmacokinetic profiles, including low membrane permeability, rapid metabolism, and potential for toxicity.[1] This has driven medicinal chemists to seek out bioisosteres – chemical groups that can mimic the essential interactions of a carboxylic acid while offering improved drug-like properties.[2][3]

This technical guide provides an in-depth exploration of the most common bioisosteres of carboxylic acids, offering a comparative analysis of their physicochemical properties, detailed synthetic protocols for their incorporation into drug candidates, and a look into their impact on biological signaling pathways.

I. A Comparative Analysis of Physicochemical Properties

The selection of an appropriate bioisostere is a multi-parameter optimization problem. Key physicochemical properties that are modulated by replacing a carboxylic acid include acidity (pKa), lipophilicity (logP/logD), and membrane permeability. The ideal bioisostere will mimic the charge and hydrogen bonding capabilities of the carboxylic acid at the target site while improving its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Below is a summary of these key properties for several common carboxylic acid bioisosteres.

| Bioisostere | Structure | Typical pKa Range | Typical logD (pH 7.4) Range | Key Characteristics |

| Carboxylic Acid | R-COOH | 4-5 | Highly Negative | Planar, strong hydrogen bond donor/acceptor, typically charged at physiological pH.[6] |

| Tetrazole | R-CNNNNH | 4.5-5.5 | Negative | Planar, aromatic, metabolically stable, similar acidity to carboxylic acids, can act as a cis-amide bond surrogate.[7][8] |

| Hydroxamic Acid | R-CONHOH | 8-9 | Less Negative to Neutral | Can act as a metal chelator, less acidic than carboxylic acids, may be susceptible to hydrolysis.[1][9] |

| Acylsulfonamide | R-CONHSO₂R' | 3.5-5.5 | Negative | Similar acidity to carboxylic acids, increased hydrolytic and enzymatic stability.[[“]][11] |

| Sulfonamide | R-SO₂NHR' | 9-10 | Less Negative to Neutral | Less acidic than carboxylic acids, can form similar hydrogen bond geometries.[9] |

| 3-Hydroxyisoxazole | 4-5 | Negative | Planar, heterocyclic, similar acidity to carboxylic acids.[9] | |

| Trifluoromethyl Alcohol | R-CH(CF₃)OH | ~10-12 | Neutral to Positive | Non-acidic, relies on hydrogen bonding, significantly more lipophilic.[9] |

| Phosphonic Acid | R-PO(OH)₂ | pKa1: 1-3, pKa2: 6-8 | Highly Negative | Non-planar, highly acidic, more polar than carboxylic acids.[9] |

II. Experimental Protocols for Bioisostere Synthesis

The successful implementation of a bioisosteric replacement strategy hinges on the availability of robust and efficient synthetic methodologies. This section provides detailed experimental protocols for the synthesis of three of the most widely used carboxylic acid bioisosteres.

A. Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

The [3+2] cycloaddition of an azide source with a nitrile is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[1][12]

General Procedure:

-

To a solution of the nitrile (1.0 equiv) in a suitable solvent (e.g., DMF, water) is added an azide source, such as sodium azide (1.5-3.0 equiv).[1][13]

-

An activating agent, which can be a Brønsted acid (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride), is added to the mixture.[1][13]

-

The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.[1]

-

Upon completion, the reaction is cooled to room temperature and acidified with an aqueous acid (e.g., HCl) to precipitate the tetrazole product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried to afford the 5-substituted-1H-tetrazole.

B. Synthesis of Hydroxamic Acids from Carboxylic Acids

Hydroxamic acids can be readily prepared from carboxylic acids via an activated intermediate.[14][15]

General Procedure using Carbonyldiimidazole (CDI):

-

To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF) is added N,N'-carbonyldiimidazole (CDI) (1.5 equiv).[15]

-

The reaction mixture is stirred at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

-

Hydroxylamine hydrochloride (2.0 equiv) is then added to the reaction mixture, and stirring is continued at room temperature overnight.

-

The reaction is quenched by the addition of a dilute aqueous acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the hydroxamic acid.

C. Synthesis of N-Acylsulfonamides from Sulfonamides

N-Acylsulfonamides are typically synthesized by the acylation of a primary sulfonamide.[16][17]

General Procedure using an Acid Anhydride:

-

To a solution of the primary sulfonamide (1.0 equiv) in a suitable solvent (e.g., acetonitrile) is added the acid anhydride (1.2-1.5 equiv).

-

A catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., H₂SO₄) can be added to facilitate the reaction.[16]

-

The reaction mixture is heated and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the N-acylsulfonamide.

III. Impact on Biological Signaling Pathways and Drug Discovery Workflow

The replacement of a carboxylic acid with a bioisostere can have a profound impact on a molecule's interaction with its biological target and its subsequent effect on signaling pathways.

A. Case Study: Losartan and the Renin-Angiotensin System

Losartan is a classic example of a successful bioisosteric replacement. It is an angiotensin II receptor blocker (ARB) used to treat hypertension.[18] The carboxylic acid of its predecessor was replaced with a tetrazole ring. This substitution maintained the necessary acidic character for binding to the AT1 receptor while improving the drug's oral bioavailability and metabolic stability.[3]

The mechanism of action of Losartan involves the blockade of the Angiotensin II Type 1 (AT1) receptor, which prevents the vasoconstrictive effects of angiotensin II.[3][[“]] This leads to vasodilation and a reduction in blood pressure.

B. Prostaglandin E2 Receptor Signaling

Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects through four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[19] Many PGE2 receptor antagonists contain a carboxylic acid moiety to mimic the endogenous ligand. The development of bioisosteric replacements in this area aims to improve the pharmacokinetic properties of these antagonists.

The signaling pathways activated by these receptors are diverse. For instance, EP2 and EP4 receptors couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[20][21] In contrast, the EP1 receptor couples to Gq, activating the phospholipase C pathway, while the EP3 receptor couples to Gi, inhibiting adenylyl cyclase.[19]

C. A Logical Workflow for Bioisosteric Replacement

The process of replacing a carboxylic acid with a bioisostere in a drug discovery program follows a logical progression of steps, from initial identification of the need for replacement to the selection and synthesis of the optimal candidate.

IV. Conclusion

The bioisosteric replacement of carboxylic acids is a powerful and well-established strategy in medicinal chemistry for overcoming the inherent pharmacokinetic challenges associated with this functional group. A deep understanding of the physicochemical properties of different bioisosteres, coupled with efficient synthetic methodologies, allows drug discovery teams to rationally design and synthesize new chemical entities with improved therapeutic potential. The case studies of successful drugs like Losartan demonstrate the transformative impact that a well-chosen bioisostere can have on a drug's clinical success. As our understanding of the subtleties of molecular recognition and drug metabolism continues to grow, the strategic application of bioisosterism will remain a critical tool in the development of safer and more effective medicines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 8. itmat.upenn.edu [itmat.upenn.edu]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 19. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Chiral 5-Substituted 1H-Tetrazoles from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral 5-substituted 1H-tetrazoles from amino acids is a pivotal area of research in medicinal chemistry and drug development. The tetrazole moiety serves as a crucial bioisostere for carboxylic acids and cis-amide bonds, offering enhanced metabolic stability and improved pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies, complete with detailed experimental protocols, quantitative data, and mechanistic insights visualized through logical diagrams.

Introduction

5-Substituted 1H-tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in pharmaceutical sciences. Their structural and electronic resemblance to the carboxylic acid functional group allows them to act as effective mimics in biological systems, often leading to improved therapeutic profiles.[1][2] The incorporation of a chiral center, typically derived from readily available amino acids, is a key strategy for developing stereochemically defined drug candidates with enhanced potency and selectivity. This guide focuses on the primary synthetic routes for accessing these valuable chiral building blocks, with a particular emphasis on multicomponent reactions (MCRs) and cycloaddition strategies that preserve the stereochemical integrity of the starting amino acid.

Key Synthetic Methodologies

The synthesis of chiral 5-substituted 1H-tetrazoles from amino acids predominantly relies on three powerful strategies: the Ugi-tetrazole four-component reaction (UT-4CR), the Passerini-tetrazole three-component reaction (PT-3CR), and various cycloaddition reactions.

Ugi-Tetrazole Four-Component Reaction (UT-4CR)

The Ugi-tetrazole reaction is a versatile and highly convergent method for the synthesis of α-amino-tetrazoles.[2] This one-pot reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source, often trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃). When an amino acid is used as the bifunctional starting material (providing both the amine and a chiral center), the reaction proceeds to yield chiral tetrazole derivatives.

A significant advantage of the Ugi reaction is the direct utilization of unprotected amino acids, which simplifies the synthetic sequence.[1] The reaction proceeds through the formation of a Schiff base, followed by the addition of the isocyanide and subsequent trapping of the resulting nitrilium ion by the azide. A final sigmatropic rearrangement yields the stable tetrazole ring.[1]

Caption: General workflow for the Ugi-tetrazole synthesis.

The following table summarizes representative yields for the synthesis of various chiral tetrazoles using the Ugi-tetrazole reaction with unprotected amino acids.[1]

| Amino Acid (1) | Aldehyde (2) | Isocyanide (3) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| L-Phenylalanine | Isobutyraldehyde | tert-Butyl isocyanide | 4b | 75 | 1:1 |

| L-Alanine | Benzaldehyde | Cyclohexyl isocyanide | 4c | 72 | 1:1 |

| L-Valine | 4-Chlorobenzaldehyde | Benzyl isocyanide | 4d | 68 | 1:1 |

| L-Leucine | 2-Naphthaldehyde | Phenylethyl isocyanide | 4e | 78 | 1:1 |

| L-Isoleucine | Furfural | tert-Butyl isocyanide | 4f | 65 | 1:1.2 |

| L-Proline | Piperonal | Cyclohexyl isocyanide | 4g | 85 | 1:1.5 |

| β-Alanine | Piperonal | Phenylethyl isocyanide | 4n | 48 | - |

| γ-Aminobutyric acid | 2-Methoxybenzaldehyde | tert-Butyl isocyanide | 4o | 53 | - |

-

To a solution of the amino acid (1.0 equiv.) in methanol (MeOH) or a 5:1 mixture of MeOH:H₂O (1.0 M), add the aldehyde (1.0 equiv.), isocyanide (1.0 equiv.), and sodium azide (1.2 equiv.).

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral 5-substituted 1H-tetrazole.

-

Determine the diastereomeric ratio by NMR analysis of the purified product.

Passerini-Tetrazole Three-Component Reaction (PT-3CR)

The Passerini-tetrazole reaction is another powerful multicomponent reaction for the synthesis of 5-(1-hydroxyalkyl)tetrazoles.[3][4] This reaction involves an aldehyde or ketone, an isocyanide, and an azide source, typically TMSN₃. The use of sonication has been shown to accelerate the reaction and improve yields.[3][4] While not directly using amino acids as the primary amine source, chiral aldehydes derived from amino acids can be employed to introduce stereochemistry.

Caption: Simplified mechanism of the Passerini-tetrazole reaction.

The following table presents the yields for the synthesis of various 5-(1-hydroxyalkyl)tetrazoles using a sonication-assisted, catalyst-free Passerini-tetrazole reaction.

| Aldehyde/Ketone (1) | Isocyanide (2) | Product | Yield (%) |

| Phenylacetaldehyde | tert-Butyl isocyanide | 3a | 92 |

| Isobutyraldehyde | Benzyl isocyanide | 3b | 95 |

| Cyclohexanecarboxaldehyde | Cyclohexyl isocyanide | 3c | 91 |

| Benzaldehyde | tert-Octyl isocyanide | 3d | 85 |

| 4-Chlorobenzaldehyde | Benzyl isocyanide | 3e | 88 |

| Cyclohexanone | Benzyl isocyanide | 3f | 84 |

-

In a reaction vessel, combine the aldehyde or ketone (1.0 mmol), isocyanide (1.0 mmol), and trimethylsilyl azide (TMSN₃, 1.0 mmol) in a 1:1 mixture of methanol:water (2 mL).

-

Place the reaction vessel in an ultrasonic bath and sonicate at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can often be obtained in high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Cycloaddition Reactions

[3+2] Cycloaddition reactions provide a direct and efficient route to the tetrazole ring. A common approach involves the reaction of a nitrile with an azide source. To synthesize chiral tetrazoles, nitriles or azides derived from amino acids can be utilized. One notable method involves the conversion of chiral aldoximes, readily prepared from amino acids, into 5-substituted 1H-tetrazoles with minimal racemization.[5]

Caption: Workflow for chiral tetrazole synthesis via cycloaddition.

This table shows the yields for the synthesis of chiral aminotetrazoles from chiral aldoximes derived from amino acids, demonstrating the preservation of stereochemistry.

| Chiral Aldoxime | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-N-Boc-2-amino-3-phenylpropanal oxime | (S)-5-(1-(tert-butoxycarbonylamino)-2-phenylethyl)-1H-tetrazole | 92 | >99 |

| (S)-N-Boc-2-aminobutanal oxime | (S)-5-(1-(tert-butoxycarbonylamino)propyl)-1H-tetrazole | 85 | >99 |

| (S)-N-Boc-2-amino-3-methylbutanal oxime | (S)-5-(1-(tert-butoxycarbonylamino)-2-methylpropyl)-1H-tetrazole | 89 | >99 |

-

To a solution of the chiral aldoxime (1.0 equiv.) in xylenes, add diphenyl phosphorazidate (DPPA) (1.2 equiv.).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the optically active 5-substituted 1H-tetrazole.

Conclusion